![molecular formula C5HBrFNS B11717512 5-Bromo-3-fluorothiophene-2-carbonitrile](/img/structure/B11717512.png)
5-Bromo-3-fluorothiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluorothiophene-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H2BrFN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of 5-Bromo-3-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives.
Industrial Production Methods: Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluorothiophene-2-carbonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiophenes.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-Bromo-3-fluorothiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of pharmaceutical intermediates, which are crucial for the development of various drugs.
Industry:
Wirkmechanismus
The mechanism by which 5-Bromo-3-fluorothiophene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include signal transduction pathways that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-fluoropyridine-2-carbonitrile: This compound is similar in structure but contains a pyridine ring instead of a thiophene ring.
5-Fluorothiophene-2-carbonitrile: This compound lacks the bromine atom but shares the thiophene ring and fluorine substitution.
Uniqueness:
Eigenschaften
Molekularformel |
C5HBrFNS |
---|---|
Molekulargewicht |
206.04 g/mol |
IUPAC-Name |
5-bromo-3-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-5-1-3(7)4(2-8)9-5/h1H |
InChI-Schlüssel |
KBSSLDUELNSJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1F)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.